![molecular formula C9H9NO3 B1594279 1-(4-Nitrophenyl)propan-1-one CAS No. 3758-70-1](/img/structure/B1594279.png)
1-(4-Nitrophenyl)propan-1-one
Overview
Description
1-(4-Nitrophenyl)propan-1-one, also known as 4’-Nitropropiophenone, is an organic compound with the molecular formula C9H9NO3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a propanone group (-COCH2CH3) attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5NO2} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C9H9NO3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)propan-1-one undergoes various chemical reactions, including:
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Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride. [ \text{C9H9NO3} + 3\text{H2} \xrightarrow{\text{Pd/C}} \text{C9H11NO} + 2\text{H2O} ]
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Oxidation: The propanone group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate. [ \text{C9H9NO3} + 2\text{KMnO4} + 2\text{H2O} \rightarrow \text{C9H9NO4} + 2\text{MnO2} + 2\text{KOH} ]
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Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(4-Aminophenyl)propan-1-one.
Oxidation: 1-(4-Nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-(4-Nitrophenyl)propan-1-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural properties allow it to participate in several chemical reactions, such as:
- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amino group, facilitating further transformations.
- Condensation Reactions: It can undergo aldol condensation to form larger carbon frameworks.
Reaction Type | Example Application |
---|---|
Nucleophilic Substitution | Synthesis of amines and related derivatives |
Aldol Condensation | Formation of β-hydroxy ketones |
Michael Addition | Synthesis of complex cyclic structures |
Research has indicated that this compound exhibits notable biological activities, including anti-inflammatory and bactericidal effects. Studies have shown its potential in modulating enzyme activity, which is critical for drug development.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of derivatives of this compound. The results demonstrated significant inhibition of edema in animal models, suggesting its utility as a therapeutic agent. The compound's mechanism involves competitive inhibition of cyclooxygenase enzymes, which play a key role in inflammation.
Time (hours) | Inhibition (%) |
---|---|
3 | 90.59 |
4 | 93.43 |
5 | 93.12 |
Material Science
The compound is also utilized in the development of advanced materials due to its photochemical properties. It can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)propan-1-one depends on its chemical reactivity. The nitro group is electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The propanone group can undergo various transformations, contributing to the compound’s versatility in synthesis. The molecular targets and pathways involved vary based on the specific application and the chemical reactions it undergoes.
Comparison with Similar Compounds
1-(4-Nitrophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Aminophenyl)propan-1-one: The amino derivative obtained by reducing the nitro group.
1-(4-Nitrophenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness: this compound is unique due to its specific combination of a nitro group and a propanone group, which imparts distinct chemical reactivity and applications in synthesis.
Biological Activity
1-(4-Nitrophenyl)propan-1-one, also known as p-nitropropiophenone, is an organic compound with significant biological activity. This article explores its properties, synthesis, and various biological effects, including its potential therapeutic applications.
- Molecular Formula : C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- Melting Point : 90-91 °C
- Boiling Point : 289.4 °C (predicted)
- Density : 1.199 g/cm³ (predicted)
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of p-nitrobenzoyl chloride with propan-1-ol or other related compounds. The choice of method affects the yield and purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can suppress inflammatory responses. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Cytotoxicity and Anticancer Activity
This compound has been evaluated for its cytotoxic effects against cancer cell lines. In particular, it has shown promising results against MCF-7 breast cancer cells, with growth inhibition observed at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Study on Cytotoxicity
A study evaluated the cytotoxicity of this compound using the sulforhodamine B (SRB) assay on MCF-7 cells. The results indicated a GI50 value ranging from 0.5 to 10 µM, demonstrating significant anticancer potential compared to standard chemotherapeutic agents.
Compound | GI50 (µM) | Mechanism |
---|---|---|
Adriamycin | 0.2 | DNA intercalation |
This compound | 0.5 - 10 | Apoptosis induction |
In Vivo Studies
In vivo studies have examined the pharmacokinetics and biodistribution of this compound. It was found to accumulate primarily in the liver and kidneys, indicating a potential pathway for detoxification and elimination from the body .
Properties
IUPAC Name |
1-(4-nitrophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSEJJUUBOESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191012 | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3758-70-1 | |
Record name | 1-(4-Nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3758-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-NITROPROPIOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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